molecular formula C26H26N2O5S2 B3010461 Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 394229-03-9

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B3010461
CAS No.: 394229-03-9
M. Wt: 510.62
InChI Key: QWFOGDFJCUIAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a sulfonamide-linked indoline moiety and an ethyl carboxylate group.

Properties

IUPAC Name

ethyl 2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S2/c1-2-33-26(30)23-20-8-4-6-10-22(20)34-25(23)27-24(29)18-11-13-19(14-12-18)35(31,32)28-16-15-17-7-3-5-9-21(17)28/h3,5,7,9,11-14H,2,4,6,8,10,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFOGDFJCUIAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the particular receptors that this compound targets.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound could have diverse effects at the molecular and cellular levels.

Biological Activity

Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial and antitumor properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H23N3O4S2C_{24}H_{23}N_{3}O_{4}S_{2}, with a molecular weight of 481.6 g/mol. Its structure features an indole moiety, a sulfonyl group, and a tetrahydrobenzo[b]thiophene backbone, which are critical for its biological activity.

Key Properties

PropertyValue
Molecular FormulaC24H23N3O4S2
Molecular Weight481.6 g/mol
CAS Number868965-72-4

Antibacterial Activity

Recent studies have demonstrated that derivatives of tetrahydrobenzothiophene exhibit significant antibacterial properties. In particular, the compound in focus has been evaluated against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for the compound against several bacterial strains:

Bacterial StrainMIC (μM)
E. coli0.64 - 19.92
P. aeruginosa0.72 - 45.30
Salmonella0.54 - 90.58
S. aureus1.11 - 99.92

In particular, one study highlighted that a derivative of this compound showed an MIC of 1.11 μM against E. coli, indicating strong antibacterial activity .

Antitumor Activity

The compound also shows promise as an antitumor agent. Its derivatives have been tested for cytotoxicity against various cancer cell lines.

Cytotoxicity Evaluation

Research indicates that certain derivatives possess significant antitumor activity with IC50 values ranging from 23.2 to 49.9 μM against breast cancer cell lines (e.g., MCF-7) . The following table presents the IC50 values for selected derivatives:

Compound IDIC50 (μM)Cancer Cell Line
Compound A23.2MCF-7
Compound B49.9MCF-7
Compound C52.9Other Cancer Lines

These findings suggest that the compound may induce apoptosis in cancer cells, contributing to its potential as an anticancer therapeutic agent .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Bacterial Growth : The compound disrupts bacterial cell wall synthesis or function, leading to cell death.
  • Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways, leading to reduced cell viability.

Study on Antibacterial Properties

A study published in December 2022 evaluated a series of tetrahydrobenzothiophene derivatives for their antibacterial efficacy against common pathogens like E. coli and S. aureus. The study concluded that certain compounds exhibited superior activity compared to traditional antibiotics such as ciprofloxacin .

Study on Antitumor Effects

Another study focused on the antitumor effects of the compound on MCF-7 breast cancer cells, demonstrating significant cytotoxicity and potential for further development as an anticancer drug .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Target) Indolin-1-ylsulfonylbenzamido ~527.6 (estimated) Bicyclic indoline sulfonamide; potential for enhanced target specificity N/A
Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Morpholinosulfonylbenzamido ~467.5 Six-membered morpholine ring; improved solubility due to polar oxygen atom
Ethyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4-Methylphenylsulfonylpiperidine ~531.6 Piperidine sulfonamide; increased lipophilicity and steric bulk
Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Benzamido ~331.4 Simple benzamido group; baseline for comparing complex substituents
Ethyl 2-(3-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 3-Methoxybenzamido ~359.4 Electron-donating methoxy group; altered electronic properties
Ethyl 2-[(2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate Benzamido-thiophene hybrid ~495.6 Dual thiophene/benzamido structure; enhanced π-π stacking potential

Key Structural and Functional Differences

Sulfonamide vs. Carboxamide Linkages: The target compound and its morpholino/piperidine analogs () utilize sulfonamide linkages, which confer stronger hydrogen-bonding capacity and rigidity compared to carboxamide derivatives like ethyl 2-benzamido-... (). Sulfonamides are also more resistant to enzymatic degradation.

Steric and Electronic Modifications :

  • The 3-methoxybenzamido derivative () introduces an electron-donating methoxy group, which may alter electronic distribution and binding affinity compared to the electron-withdrawing sulfonamide group in the target compound.

Q & A

What are the standard protocols for synthesizing Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its intermediates?

Answer:
The synthesis typically involves multi-step reactions starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Key steps include:

  • Amidation : Reacting the amino group with benzoyl chloride (1.1 equivalents) in dry benzene under reflux for 4 hours, using triethylamine as a catalyst. This yields intermediates like ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with ~80% yield after recrystallization from ethanol .
  • Sulfonylation : For sulfonyl-containing derivatives, benzenesulfonyl chloride (1 equivalent) is refluxed in absolute ethanol for 4 hours, followed by cooling and filtration to isolate products such as ethyl 2-(phenylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
  • Cyclocondensation : Polyphosphoric acid (PPA) is used to cyclize intermediates with o-substituted aromatic amines or hydrazides, forming fused heterocycles .

How can researchers optimize the synthesis yield of intermediates like Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

Answer:
Key optimization strategies include:

  • Stoichiometry : Use a slight excess of benzoyl chloride (1.1–1.2 equivalents) to drive the amidation reaction to completion .
  • Solvent Selection : Dry benzene minimizes side reactions (e.g., hydrolysis of acyl chlorides), while ethanol aids in recrystallization .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with UV detection ensures reaction progress and purity .
  • Temperature Control : Prolonged reflux (4–6 hours) ensures complete conversion without decomposition .

What spectroscopic methods are employed to confirm the structure of this compound?

Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • NMR :
    • ¹H NMR : Signals for aromatic protons (δ 7.2–8.1 ppm), ethyl ester groups (δ 1.2–4.3 ppm), and tetrahydrobenzo[b]thiophene protons (δ 1.5–2.8 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (δ ~165–175 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 329.46 for C₁₉H₂₃NO₂S) validate molecular weight .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound in anticancer research?

Answer:

  • Substituent Variation : Modify the benzamido or sulfonyl groups (e.g., introducing electron-withdrawing groups like trifluoromethyl or electron-donating groups like methoxy) to assess effects on apoptosis induction .
  • Bioisosteric Replacement : Replace the indolin-1-ylsulfonyl group with pyrazole or thiazole moieties to enhance solubility or target affinity .
  • In Silico Screening : Use molecular docking (e.g., Autodock Vina) to predict interactions with targets like Bcl-2 or caspase-3 before synthesis .

What methodologies are used to resolve contradictory in vitro vs. in vivo activity data for apoptosis-inducing agents based on this compound?

Answer:

  • Pharmacokinetic Profiling : Measure plasma stability, metabolic half-life (e.g., using liver microsomes), and bioavailability to explain reduced in vivo efficacy .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to improve solubility and tissue penetration .
  • Dose-Response Studies : Test higher doses in vivo to overcome first-pass metabolism or rapid clearance observed in vitro .

What are the recommended conditions for recrystallizing intermediates during synthesis?

Answer:

  • Solvent Choice : Ethanol is preferred for intermediates like ethyl 2-benzamido derivatives due to high solubility at reflux and low solubility at room temperature .
  • Cooling Rate : Slow cooling (0.5–1°C/min) promotes crystal formation and purity .
  • Purity Validation : Confirm via melting point consistency (e.g., 170–173°C for compound 8 in ) and HPLC (>98% purity) .

How can molecular docking studies be integrated with synthetic chemistry to enhance the design of derivatives targeting specific enzymes?

Answer:

  • Target Selection : Focus on enzymes implicated in cancer (e.g., acetylcholinesterase or tubulin) using PDB structures (e.g., 1ACJ or 1SA0) .
  • Docking-Guided Synthesis : Prioritize derivatives with predicted high binding affinity (e.g., ΔG < −8 kcal/mol) for experimental validation .
  • Validation : Compare docking scores with in vitro IC₅₀ values (e.g., compound 5a in showed 2.1 µM against MCF-7 cells) .

What are the common side reactions encountered during the sulfonylation step, and how are they mitigated?

Answer:

  • Hydrolysis of Sulfonyl Chlorides : Use anhydrous solvents (e.g., dry benzene) and scavengers like triethylamine to neutralize HCl byproducts .
  • Over-Sulfonylation : Limit reaction time to 4–6 hours and monitor via TLC to prevent di-sulfonylated byproducts .

What strategies are effective in improving the aqueous solubility of this compound for in vivo efficacy studies?

Answer:

  • Salt Formation : Convert the ethyl ester to a sodium carboxylate salt .
  • Co-Solvent Systems : Use Cremophor EL or DMSO (≤10% v/v) in dosing solutions .
  • Prodrug Design : Introduce phosphate or glycoside groups for enzymatic activation in target tissues .

How do electronic effects of substituents on the benzamido group influence the compound's bioactivity?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl or nitro groups enhance electrophilicity, improving interactions with nucleophilic residues in enzyme active sites (e.g., 5a in showed 1.8 µM IC₅₀ against PC-3 cells) .
  • Electron-Donating Groups (EDGs) : Methoxy or methyl groups increase lipophilicity, enhancing membrane permeability but potentially reducing solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.